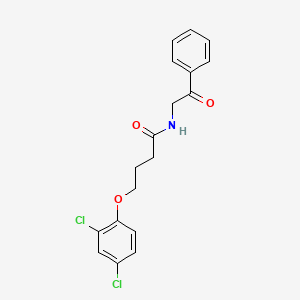![molecular formula C23H29N3 B4537551 2-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B4537551.png)
2-AMINO-4-(4-METHYLPHENYL)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3-CARBONITRILE
Overview
Description
2-Amino-4-(4-methylphenyl)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-cyclododeca[b]pyridine-3-carbonitrile is a complex heterocyclic compound It features a pyridine ring fused with a cyclododecane ring, and it contains an amino group, a methylphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-methylphenyl)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-cyclododeca[b]pyridine-3-carbonitrile typically involves multi-step reactions. One common method is the multicomponent reaction (MCR) involving aldehydes, malononitrile, and β-ketoesters. The reaction is often catalyzed by organic catalysts such as thiourea dioxide in an aqueous medium .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale MCRs under controlled conditions to ensure high yield and purity. The use of solvent-free conditions and efficient catalysts can enhance the scalability and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-methylphenyl)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-cyclododeca[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens or nitrating agents under appropriate conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a key intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them valuable in drug discovery and development.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-amino-4-(4-methylphenyl)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-cyclododeca[b]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-methoxyphenyl)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-cyclododeca[b]pyridine-3-carbonitrile: Similar structure with a methoxy group instead of a methyl group.
2-Amino-4,6-diarylpyridine-3-carbonitriles: Compounds with similar pyridine and carbonitrile moieties but different aryl groups.
Uniqueness
The uniqueness of 2-amino-4-(4-methylphenyl)-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-cyclododeca[b]pyridine-3-carbonitrile lies in its fused ring structure and the presence of multiple functional groups, which provide a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-amino-4-(4-methylphenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3/c1-17-12-14-18(15-13-17)22-19-10-8-6-4-2-3-5-7-9-11-21(19)26-23(25)20(22)16-24/h12-15H,2-11H2,1H3,(H2,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXHLWGKVJGASL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCCCCCCCC3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-CHLORO-4-FLUOROPHENYL)-N-[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]AMINE](/img/structure/B4537480.png)
![2-[(5-butyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B4537486.png)
![4-[(cyclopentylamino)methyl]benzoic acid hydrochloride](/img/structure/B4537487.png)
![3-METHYL-4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID](/img/structure/B4537494.png)
![1-[(4-FLUOROPHENYL)METHANESULFONYL]-4-METHYLPIPERAZINE](/img/structure/B4537502.png)
![ethyl 4-[5-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-furyl]benzoate](/img/structure/B4537509.png)
![2-Chloro-5-[(4-methoxycarbonylphenyl)sulfamoyl]benzoic acid](/img/structure/B4537512.png)
![N-[4-(4-morpholinyl)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4537519.png)

![3-[3-(2,3,6-trimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4537567.png)
![N-[1-(4-methylphenyl)propyl]-2-(thiophen-2-yl)acetamide](/img/structure/B4537571.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzenesulfonamide](/img/structure/B4537574.png)
